
1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C16H13ClN4OS2 and its molecular weight is 376.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article provides an overview of its biological activity, including anticancer properties and antifungal effects, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is C17H15ClN4S2, with a molecular weight of 376.90 g/mol. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of synthesized derivatives against four human cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results are summarized in Table 1.
Compound | IC50 (µM) | Cell Line |
---|---|---|
5d | 0.37 | HeLa |
5g | 0.73 | HeLa |
5k | 0.95 | HeLa |
Sorafenib | 7.91 | HeLa |
The compounds 5d, 5g, and 5k showed significantly lower IC50 values compared to Sorafenib, indicating higher potency as anticancer agents against HeLa cells .
Flow cytometry analysis revealed that these compounds induce apoptotic cell death and block the cell cycle at the sub-G1 phase. In silico docking studies confirmed the binding affinity of these compounds to the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a mechanism involving inhibition of angiogenesis .
Antifungal Activity
In addition to anticancer properties, derivatives of this compound have shown promising antifungal activity.
Case Study: Antifungal Efficacy
A series of related thiadiazole derivatives were tested for antifungal activity against Candida albicans and other strains. The results indicated significant inhibitory effects:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
3l | 5 | Candida albicans |
3k | 10 | Candida albicans |
3l | 10 | Candida glabrata |
Compound 3l exhibited the most potent antifungal activity with an MIC value comparable to that of fluconazole . The mechanism involves inhibition of ergosterol biosynthesis by targeting the enzyme 14-alpha sterol demethylase .
Pharmacokinetics and Toxicity
The pharmacokinetic properties and potential toxicity profiles were assessed through ADME (Absorption, Distribution, Metabolism, Excretion) predictions. These studies suggest favorable characteristics for drug development:
- Absorption : High permeability across biological membranes.
- Distribution : Moderate volume distribution indicating good tissue penetration.
- Metabolism : Potential for metabolic stability with minimal hepatic toxicity.
- Excretion : Predicted renal excretion pathways.
科学的研究の応用
Anticancer Applications
Synthesis and Evaluation
Recent studies have demonstrated that derivatives of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of compounds were synthesized and evaluated for their efficacy against human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Notably, some derivatives showed IC50 values significantly lower than that of sorafenib, a well-known anticancer drug. Specifically, compounds with 2-F, 4-Cl, and 2,6-diF substitutions exhibited potent activity against HeLa cells with IC50 values of 0.37 µM, 0.73 µM, and 0.95 µM respectively .
Mechanism of Action
Flow cytometry analysis indicated that these compounds induce apoptotic cell death and arrest the cell cycle at the sub-G1 phase in HeLa cells. In silico docking studies further confirmed the binding affinity of these compounds to the active site of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
Antibacterial Applications
Synthesis of Derivatives
In addition to anticancer properties, derivatives of 1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea have been synthesized for their antibacterial activity. A study focused on N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. Among these derivatives, one compound demonstrated high activity against Staphylococcus aureus and Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.06 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for enhancing the efficacy of these compounds. The position of substituents on the benzyl moiety significantly influences antibacterial activity. For example, specific chlorine substitutions have been shown to enhance potency against targeted bacterial strains .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS2/c17-12-6-4-5-11(9-12)10-23-16-21-20-15(24-16)19-14(22)18-13-7-2-1-3-8-13/h1-9H,10H2,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSJPENSLAIGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。